![molecular formula C27H24N2O6 B2712251 2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866342-84-9](/img/structure/B2712251.png)
2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
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Description
2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N2O6 and its molecular weight is 472.497. The purity is usually 95%.
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Scientific Research Applications
Structural and Physical Properties
Inclusion Compounds and Structural Aspects : Research on structurally related amide-containing isoquinoline derivatives demonstrates their capacity to form gels or crystalline solids upon treatment with various mineral acids. This behavior underlines the compound's utility in exploring the structural dynamics and potential applications in materials science. These compounds exhibit notable fluorescence properties when forming host-guest complexes, hinting at applications in sensor technology or fluorescence microscopy (Karmakar, Sarma, & Baruah, 2007).
Biochemical Interactions and Mechanisms
Antiproliferative Activity : A study on a series of indenopyrazoles, with structural motifs akin to the compound , identified derivatives with promising antiproliferative activities against human cancer cells. These findings are instrumental in cancer research, providing a basis for developing new anticancer agents. The study highlighted the importance of specific substituents for cell growth inhibition and suggested that such compounds act as tubulin polymerization inhibitors, affecting cell cycle progression in cancer cells (Minegishi et al., 2015).
Synthetic Pathways and Chemical Reactivity : The synthesis and characterization of related compounds, such as those derived from visnaginone and khellinone, have been explored for their anti-inflammatory and analgesic properties. These studies not only shed light on the compound's synthetic accessibility but also its potential pharmacological applications. The identified derivatives demonstrate significant COX-2 inhibitory activity, suggesting their utility in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Applications in Drug Discovery and Development
Radiosynthesis for Imaging : The compound's relevance extends to diagnostic applications, as evidenced by the synthesis of radiolabeled derivatives for PET imaging. Specifically, derivatives targeting EGFR, HER2, and HER3 signaling pathways have been developed, illustrating the compound's potential in oncology diagnostics and personalized medicine strategies (Wang, Gao, & Zheng, 2014).
properties
IUPAC Name |
2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O6/c1-33-19-9-7-17(8-10-19)26(31)23-15-29(24-12-11-21(35-3)14-22(24)27(23)32)16-25(30)28-18-5-4-6-20(13-18)34-2/h4-15H,16H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWXUTIQCZOEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.